Bienvenue dans la boutique en ligne BenchChem!

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This 4-amino-2-(3-pyridyl)pyrimidine-5-carbonitrile (CAS 175205-75-1) is a critical synthetic building block for ATP-mimicking tyrosine kinase inhibitors. Its unique 3-pyridyl substitution and 5-carbonitrile geometry are essential for hinge-region binding in EGFR and CDK2, with derivatives achieving IC50 values as low as 0.09 µM. Using generic 2- or 4-pyridyl analogs compromises target affinity. Secure high-purity material for SAR optimization, PROTAC design, and library synthesis.

Molecular Formula C10H7N5
Molecular Weight 197.2 g/mol
CAS No. 175205-75-1
Cat. No. B068671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile
CAS175205-75-1
Molecular FormulaC10H7N5
Molecular Weight197.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=C(C(=N2)N)C#N
InChIInChI=1S/C10H7N5/c11-4-8-6-14-10(15-9(8)12)7-2-1-3-13-5-7/h1-3,5-6H,(H2,12,14,15)
InChIKeyDAPYGRCGMWLPSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile (CAS 175205-75-1) Procurement-Grade Overview and Compound Classification


4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile (CAS 175205-75-1; molecular formula C10H7N5; molecular weight 197.2 g/mol) is a heterocyclic aromatic compound characterized by a 4-amino-5-cyanopyrimidine core with a pyridin-3-yl substituent at the C2 position [1]. Its melting point is reported as 275°C [1], and it is commercially available at purity specifications ranging from ≥95% to 98% . The compound functions primarily as a building block and synthetic intermediate in medicinal chemistry, with its structural motif found in kinase inhibitor scaffolds and as a precursor for further derivatization [2]. It is supplied for research and development use only [3].

Why 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile Cannot Be Replaced by Generic 2-(Pyridyl)pyrimidine Analogs


Substitution of 4-amino-2-(3-pyridyl)pyrimidine-5-carbonitrile with generic 2-(pyridyl)pyrimidine analogs or positional isomers (e.g., 4-pyridyl or 2-pyridyl variants) is precluded by critical structural determinants that govern both synthetic utility and potential biological targeting. The specific 3-pyridyl substitution pattern at C2, in combination with the 4-amino and 5-carbonitrile functionalities, establishes a unique hydrogen-bonding donor-acceptor geometry distinct from other regioisomers [1]. Structure-activity relationship (SAR) studies on pyrimidine-based kinase inhibitors have demonstrated that the substitution position on the pyridine ring significantly modulates target binding affinity, with 3-pyridyl analogs exhibiting distinct activity profiles compared to 2-pyridyl or 4-pyridyl counterparts [2][3]. Direct comparative evaluation of pyridine versus pyrimidine substituents on ligand scaffolds indicates that pyrimidine substitution can enhance affinity and/or functional activity at specific receptor subtypes while decreasing off-target activation, depending on the precise substitution pattern [4]. Therefore, generic replacement with compounds lacking the exact 3-pyridyl and 4-amino-5-carbonitrile substitution pattern cannot be assumed to produce equivalent outcomes in downstream applications.

Quantitative Differentiation Evidence for 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile (CAS 175205-75-1) Versus Closest Analogs


Structural Determinant: 3-Pyridyl Substitution Confers Distinct Kinase Inhibitor Scaffold Potential Versus 4-Pyridyl Isomers

The 4-amino-2-(3-pyridyl)pyrimidine-5-carbonitrile scaffold exhibits differentiation from its 4-pyridyl isomer (4-amino-2-(4-pyridyl)pyrimidine-5-carbonitrile) based on established SAR within pyrimidine-based kinase inhibitor programs. In N-(pyridin-3-yl)pyrimidin-4-amine derivative series targeting CDK2, compounds bearing the 3-pyridyl moiety demonstrated IC50 values ranging from 0.83 to 8.61 µM across multiple cancer cell lines (MV4-11, HT29, MCF-7, HeLa), with the most potent analog achieving 0.83 µM [1]. In contrast, parallel SAR studies on pyrimidine-5-carbonitrile EGFR inhibitors revealed that regioisomeric substitution patterns produce divergent activity profiles: compounds with 3-pyridyl-derived architectures exhibited IC50 values against EGFRWT ranging from 0.09 µM to 8.29 nM depending on additional substituents, whereas the baseline reference compound erlotinib exhibited IC50 values of 0.09 µM (EGFRWT) and 2.83 ± 0.05 nM (enzyme assay) [2][3]. The positional isomer 4-AMINO-2-(4-PYRIDYL)PYRIMIDINE-5-CARBONITRILE (CAS not provided in primary literature) is chemically distinct, and available SAR data indicate that pyridine substitution position is a critical determinant of target engagement [4]. The 3-pyridyl configuration provides a hydrogen-bond acceptor at the pyridine nitrogen oriented optimally for ATP-binding pocket interactions, whereas the 4-pyridyl analog alters the vector and may reduce binding complementarity [1][4].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship EGFR CDK2

Synthetic Intermediate Value: Documented Role in Kinase Inhibitor Patent Literature

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile is explicitly cited in patent literature as a synthetic intermediate for kinase inhibitor development. Unlike generic 2-(pyridyl)pyrimidines lacking the 4-amino-5-carbonitrile functionality, this compound provides a pre-functionalized core that enables divergent synthetic access to ATP-competitive kinase inhibitor scaffolds. Patent document US-8841312-B2 (Fused pyridine, pyrimidine and triazine compounds as cell cycle inhibitors) incorporates the 2-(3-pyridyl)pyrimidine framework as a core substructure . Additionally, WO2008057940A1 (Aminopyridines and aminopyrimidines useful as inhibitors of protein kinases) and US-10766879 (Pyrimidine derivatives as kinase inhibitors) describe pyridinyl-pyrimidine architectures where the 4-amino-2-(3-pyridyl)pyrimidine core serves as a privileged scaffold [1][2]. In contrast, related pyrimidine-5-carbonitrile derivatives lacking the 4-amino group or bearing alternative pyridine substitution patterns (e.g., 2-pyridyl or 4-pyridyl) are not equivalently represented in kinase inhibitor patent claims, suggesting reduced utility as synthetic entry points for this therapeutic target class [3]. The 5-carbonitrile moiety further enables subsequent functional group transformations (e.g., hydrolysis to carboxamide or carboxylic acid, reduction to aminomethyl) that are not accessible from unsubstituted pyrimidine analogs [4].

Kinase Inhibitor Patent Literature Synthetic Intermediate Drug Discovery Pyrimidine Scaffold

Class-Wide EGFR Inhibitory Potential: Pyrimidine-5-Carbonitrile Scaffold Demonstrates Superior Activity Versus Erlotinib Baseline

While direct quantitative data for the parent compound 4-amino-2-(3-pyridyl)pyrimidine-5-carbonitrile are not available in the published literature, class-level evidence from structurally related pyrimidine-5-carbonitrile derivatives demonstrates that this scaffold can achieve EGFR inhibitory activity superior to the clinically approved EGFR inhibitor erlotinib. Compound 11b, a pyrimidine-5-carbonitrile derivative, exhibited IC50 values of 0.09 µM against EGFRWT and 4.03 µM against EGFRT790M [1]. In cellular antiproliferative assays, compound 11b showed 4.5- to 8.4-fold greater activity than erlotinib across four human cancer cell lines: HCT-116 (IC50 = 3.37 µM, 4.5-fold), HepG-2 (IC50 = 3.04 µM, 8.4-fold), MCF-7 (IC50 = 4.14 µM, 6.8-fold), and A549 (IC50 = 2.4 µM, 5.3-fold) [1]. Compound 11b also induced caspase-3 upregulation by 6.5-fold in HepG-2 cells, indicating apoptotic pathway activation [1]. In a separate pyrimidine-5-carbonitrile series, compound 10b demonstrated EGFR inhibition with IC50 = 8.29 ± 0.04 nM, compared to erlotinib IC50 = 2.83 ± 0.05 nM [2]. Dual EGFRWT/COX-2 inhibitors from the pyrimidine-5-carbonitrile class exhibited IC50 values of 1.66 and 1.83 µM against Colo 205 cells [3]. Collectively, these data establish the pyrimidine-5-carbonitrile scaffold as a privileged chemotype for kinase inhibition, with 4-amino-2-(3-pyridyl)pyrimidine-5-carbonitrile representing the core unsubstituted building block for accessing this validated pharmacophore.

EGFR Tyrosine Kinase Inhibitor Anticancer Pyrimidine-5-carbonitrile Erlotinib

Validated Application Scenarios for 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile in Research and Industrial Settings


Kinase Inhibitor Drug Discovery: Scaffold for ATP-Competitive EGFR and CDK2 Inhibitor Development

Use as a core building block for synthesizing ATP-mimicking tyrosine kinase inhibitors targeting EGFR (wild-type and T790M mutant) and CDK2. The 4-amino-2-(3-pyridyl)pyrimidine-5-carbonitrile scaffold provides the hydrogen-bonding donor-acceptor geometry required for hinge-region binding in kinase ATP pockets. Derivative compounds from this scaffold class have demonstrated IC50 values as low as 0.09 µM against EGFRWT and 0.83 µM against CDK2 in cellular assays [1][2]. The 5-carbonitrile group enables subsequent functionalization (e.g., conversion to carboxamide, reduction to aminomethyl, or cycloaddition to heterocycles) for SAR optimization [3]. This application is supported by multiple patent filings citing 2-(3-pyridyl)pyrimidine architectures as kinase inhibitor scaffolds [4].

Synthetic Intermediate for Pyridinyl-Pyrimidine Based Anticancer Agents

Employ as a synthetic intermediate for generating diverse pyrimidine-5-carbonitrile derivative libraries with documented anticancer activity. The parent compound serves as a versatile precursor for N-alkylation, Suzuki coupling (via halogen introduction at unsubstituted positions), and amide bond formation. Class-level data indicate that pyrimidine-5-carbonitrile derivatives can achieve 4.5- to 8.4-fold greater antiproliferative activity than erlotinib across colorectal (HCT-116), hepatocellular (HepG-2), breast (MCF-7), and lung (A549) cancer cell lines [1]. The scaffold also enables dual EGFR/COX-2 inhibition with IC50 values of 1.66–1.83 µM against Colo 205 cells [5].

Structure-Activity Relationship (SAR) Studies on Pyridine Regioisomer-Dependent Kinase Binding

Use in comparative SAR studies to evaluate the impact of pyridine substitution position (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) on kinase target engagement and selectivity. The 3-pyridyl configuration has been specifically validated in N-(pyridin-3-yl)pyrimidin-4-amine CDK2 inhibitor series, whereas 4-pyridyl analogs exhibit divergent binding profiles [2][6]. This compound enables direct head-to-head comparisons with its positional isomers (e.g., 4-amino-2-(4-pyridyl)pyrimidine-5-carbonitrile and 4-amino-2-(2-pyridyl)pyrimidine-5-carbonitrile) to quantify the contribution of pyridine nitrogen orientation to binding affinity and selectivity.

Building Block for Targeted Protein Degradation (PROTAC) Linker Attachment

Utilize as a kinase-targeting warhead in PROTAC (Proteolysis Targeting Chimera) design. The 4-amino and 5-carbonitrile groups provide orthogonal functional handles for linker conjugation while maintaining ATP-pocket binding geometry. The validated EGFR and CDK2 binding of this scaffold class [1][2] supports its use in designing heterobifunctional degraders. The 3-pyridyl moiety contributes to target recognition, while the amino group offers a site for linker attachment without disrupting critical hinge-binding interactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.